3-methoxy-N,4-dimethylaniline hydrochloride
CAS No.:
Cat. No.: VC18050695
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14ClNO |
---|---|
Molecular Weight | 187.66 g/mol |
IUPAC Name | 3-methoxy-N,4-dimethylaniline;hydrochloride |
Standard InChI | InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)6-9(7)11-3;/h4-6,10H,1-3H3;1H |
Standard InChI Key | JXWSFBBHWAECCS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC)OC.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 3-methoxy-N,4-dimethylaniline hydrochloride is C₉H₁₄ClNO, with a molecular weight of 187.67 g/mol. Its structure comprises:
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A benzene ring with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 3 and 4, respectively.
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An N-methyl group (-NHCH₃) attached to the aromatic amine, which is protonated as a hydrochloride salt (-NH₂CH₃⁺·Cl⁻) .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, key properties can be extrapolated from related analogs:
The hydrochloride salt enhances water solubility, making it advantageous for reactions in polar solvents or biological systems .
Synthesis and Reaction Pathways
N-Methylation of 3-Methoxy-4-Methylaniline
A plausible route involves the N-methylation of 3-methoxy-4-methylaniline using methylating agents such as methyl iodide or dimethyl sulfate. Recent advances in catalytic methylation, as demonstrated in lignin-derived systems, suggest that ionic liquids (e.g., HMimBF₄) with lithium iodide (LiI) catalysts could achieve high yields under mild conditions :
Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
Reductive Amination
Alternative methods might employ reductive amination of 3-methoxy-4-methylbenzaldehyde with methylamine, followed by HCl neutralization:
Catalytic and Reaction Optimization
The patent CN102952021B highlights the efficacy of palladium complex catalysts in hydrogenation and dehalogenation reactions . Adapting this methodology could enable selective reduction of nitro or halogenated precursors to the target amine. For example, hydrogenation of 3-methoxy-4-methylnitrobenzene in the presence of a Pd-Schiff base catalyst might afford high-purity product .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s structure aligns with motifs found in antiviral and anticancer agents. For instance, N-methylated anilines are precursors to histamine H₃ receptor antagonists and kinase inhibitors. The hydrochloride form improves bioavailability in drug formulations .
Dye and Pigment Synthesis
Methoxy and methyl groups enhance electron-donating capacity, making this compound suitable for synthesizing azo dyes. Its ionic nature facilitates dissolution in aqueous dye baths, as evidenced by applications of similar aniline derivatives .
Agricultural Chemistry
N-methyl anilines are key intermediates in herbicides and fungicides. The methoxy group may confer selectivity in plant systemic uptake, as seen in lignin-derived agrochemicals .
Future Directions
Green Synthesis Routes
Leveraging biomass-derived methoxy groups, as explored in lignin valorization, could enable sustainable N-methylation processes . Catalytic systems using recyclable ionic liquids may reduce waste.
Biological Activity Screening
Given the structural similarity to bioactive amines, this compound warrants evaluation in high-throughput assays for antimicrobial or antiproliferative activity.
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